molecular formula C12H17BF2N2O2 B13513407 3-(Difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

3-(Difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Katalognummer: B13513407
Molekulargewicht: 270.09 g/mol
InChI-Schlüssel: IWDBISSLPPERDC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a valuable boronic ester pinacol ester intermediate, primarily employed in Suzuki-Miyaura cross-coupling reactions to construct biaryl and heterobiaryl scaffolds central to pharmaceutical and agrochemical discovery. The presence of the aminopyridine core, a privileged structure in medicinal chemistry, and the electron-withdrawing difluoromethyl group, which can enhance metabolic stability and membrane permeability, make this compound a key building block for the synthesis of more complex molecules. The boronic ester functional group undergoes palladium-catalyzed coupling with a wide range of aryl and heteroaryl halides, enabling the rapid diversification of chemical space around the pyridine ring. This compound is particularly useful for investigating structure-activity relationships (SAR) in drug discovery programs, especially in the development of kinase inhibitors and other small-molecule therapeutics where the 2-aminopyridine motif is a common pharmacophore. The incorporation of fluorine is a strategic maneuver in modern drug design, often employed to modulate pKa, influence conformation, and improve bioavailability, as detailed in resources on fluorine in medicinal chemistry . As such, this reagent is an essential tool for researchers in synthetic and medicinal chemistry focused on creating novel chemical entities for biological evaluation. This product is strictly for research applications and is not intended for diagnostic or therapeutic use.

Eigenschaften

Molekularformel

C12H17BF2N2O2

Molekulargewicht

270.09 g/mol

IUPAC-Name

3-(difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

InChI

InChI=1S/C12H17BF2N2O2/c1-11(2)12(3,4)19-13(18-11)7-5-8(9(14)15)10(16)17-6-7/h5-6,9H,1-4H3,(H2,16,17)

InChI-Schlüssel

IWDBISSLPPERDC-UHFFFAOYSA-N

Kanonische SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N)C(F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via nucleophilic substitution reactions using difluoromethylating agents such as difluoromethyl bromide.

    Attachment of the Dioxaborolane Moiety: The dioxaborolane group is typically introduced through a Suzuki-Miyaura coupling reaction, using a boronic acid or boronate ester as the coupling partner.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing cost-effective reagents and catalysts.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

3-(Difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in the development of fluorescent probes and imaging agents.

    Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials.

Wirkmechanismus

The mechanism of action of 3-(Difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, while the dioxaborolane moiety can participate in covalent bonding with target molecules. These interactions can modulate the activity of biological pathways, leading to desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Variations

The following table highlights key structural analogs and their distinguishing features:

Compound Name Substituent (Position) Molecular Formula Molecular Weight CAS No. Key Properties
Target Compound -CHF₂ (3) C₁₂H₁₆BF₂N₂O₂ ~274.08* N/A Electron-withdrawing CHF₂ group; moderate steric hindrance.
3-Chloro-5-(dioxaborolan-2-yl)pyridin-2-amine -Cl (2) C₁₂H₁₈BClN₂O₂ 268.55 1257432-01-1 Chloro substituent increases electrophilicity; lower molecular weight .
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine -CF₃ (3) C₁₂H₁₆BF₃N₂O₂ 288.07 947249-01-6 Strong electron-withdrawing CF₃ group; higher lipophilicity .
5-Fluoro-2-(dioxaborolan-2-yl)pyridin-3-amine -F (5) C₁₁H₁₆BFN₂O₂ 238.07 N/A Fluorine enhances metabolic stability; lower molecular weight .
3-Isopropoxy-5-(dioxaborolan-2-yl)pyridin-2-amine -OCH(CH₃)₂ (3) C₁₄H₂₃BN₂O₃ 278.16 1620574-92-6 Ether group introduces steric bulk and moderate polarity .

*Estimated based on structural similarity.

Reactivity in Cross-Coupling Reactions

  • Chloro-Substituted Analogs (e.g., ) : Chlorine acts as a good leaving group, facilitating nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling. However, the boronate ester’s stability under basic conditions must be monitored .
  • Trifluoromethyl-Substituted Analogs (e.g., ) : The CF₃ group’s strong electron-withdrawing nature accelerates coupling reactions but may reduce solubility in polar solvents .
  • Difluoromethyl Target Compound : The CHF₂ group balances electron withdrawal and steric effects, likely enabling efficient coupling while maintaining solubility .

Biologische Aktivität

3-(Difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, toxicity profiles, and therapeutic applications.

  • Molecular Formula : C14H16BF2N O2
  • Molecular Weight : 279.09 g/mol
  • CAS Number : 1220696-59-2

Anticancer Activity

Recent studies have demonstrated that compounds structurally related to 3-(Difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine exhibit significant anticancer properties. For example:

  • In vitro studies indicated that similar compounds showed IC50 values ranging from 0.87 to 12.91 μM against MCF-7 and MDA-MB-231 breast cancer cell lines. These values suggest a higher potency compared to standard treatments like 5-Fluorouracil (IC50 of 17.02 μM) .

The mechanism through which this compound exerts its anticancer effects likely involves:

  • Inhibition of EGFR phosphorylation , which is crucial for cancer cell proliferation.
  • Induction of apoptosis in cancer cells through caspase activation .

Toxicity Profile

The safety profile of 3-(Difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine has been assessed in various animal models:

  • Acute toxicity studies in Kunming mice revealed no significant adverse effects at doses up to 2000 mg/kg .

Skin and Eye Irritation

The compound has been classified with warnings indicating it can cause skin irritation (H315) and serious eye irritation (H319) . This necessitates careful handling in laboratory settings.

Pharmacokinetics

Pharmacokinetic evaluations have shown:

  • Oral bioavailability of approximately 31.8% following administration at a dose of 10 mg/kg.
  • A clearance rate of 82.7 ± 1.97 mL/h/kg after intravenous administration .

Case Studies and Research Findings

Several case studies have highlighted the compound's potential applications:

  • Antiviral Activity : In a study involving influenza A virus models, derivatives exhibited a significant reduction in viral load in infected mice .
  • Selectivity Index : The compound demonstrated a favorable selectivity index against cancer cells compared to normal cells, indicating a lower likelihood of toxicity at therapeutic doses .

Q & A

Q. What are the standard synthetic routes for preparing 3-(difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging the boronate ester moiety. A common approach involves reacting a halogenated pyridin-2-amine derivative (e.g., 5-bromo-3-(difluoromethyl)pyridin-2-amine) with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(PPh₃)₄) in a solvent system like DME/H₂O. Reaction optimization includes maintaining anhydrous conditions and temperatures between 80–100°C for 12–24 hours. Post-synthesis purification often employs column chromatography with gradients of hexane/acetone .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm substituent positions and boronate ester integration. For example, the pinacol boronate group typically shows a singlet at δ ~1.3 ppm (methyl groups) and absence of aromatic protons adjacent to boron .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (expected [M+H]⁺ ~294.1 Da).
  • HPLC-PDA : For purity assessment (>95% is typical for research-grade material). Use C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can the Suzuki-Miyaura coupling efficiency be optimized for this compound?

  • Catalyst Selection : PdCl₂(dppf) or Pd(OAc)₂ with XPhos ligands improves yields (~85–95%) compared to traditional Pd(PPh₃)₄ (~70%) due to enhanced stability under aerobic conditions .
  • Solvent Systems : THF/H₂O (3:1) reduces side reactions compared to DME/H₂O.
  • Temperature Control : Microwave-assisted synthesis at 120°C for 1 hour reduces decomposition risks .

Q. What are the stability challenges of the boronate ester under varying pH conditions, and how can they be mitigated?

The boronate ester hydrolyzes under strongly acidic (pH < 3) or basic (pH > 10) conditions, forming boronic acid derivatives. Stability studies show:

  • Short-term storage : Use anhydrous DMSO or DMF at –20°C (stable for ≥6 months).
  • In aqueous buffers (pH 7.4) : Degradation occurs within 24 hours at 37°C. Stabilize with 1–5% glycerol or BSA .

Q. How does the difluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

The –CF₂H group increases electron-withdrawing effects , accelerating oxidative addition in Pd-catalyzed reactions. However, it may sterically hinder coupling at the 5-position. Comparative studies with –CH₃ or –CF₃ analogs show 10–15% lower yields for –CF₂H derivatives due to partial fluorodeboronation .

Q. What strategies resolve conflicting bioactivity data in pharmacological studies?

Discrepancies often arise from:

  • Solubility variability : Use standardized DMSO stock solutions (≤0.1% final concentration) to avoid aggregation.
  • Assay interference : Confirm boron-specific artifacts (e.g., fluorescence quenching) via orthogonal assays (e.g., SPR vs. cell-based luciferase) .

Methodological Considerations

Q. How can researchers address poor solubility in aqueous media for in vitro assays?

  • Co-solvents : 10% PEG-400 or cyclodextrin-based formulations enhance solubility without cytotoxicity.
  • Prodrug derivatization : Mask the boronate ester as a trifluoroborate salt (improves solubility 5–10×) .

Q. What analytical techniques differentiate this compound from structurally similar boronate esters?

  • ¹¹B NMR : A sharp peak at δ ~28–30 ppm confirms the sp²-hybridized boronate ester, distinguishing it from boronic acids (δ ~10–15 ppm) .
  • IR Spectroscopy : B–O stretching vibrations at ~1350–1380 cm⁻¹ confirm pinacol ester integrity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.